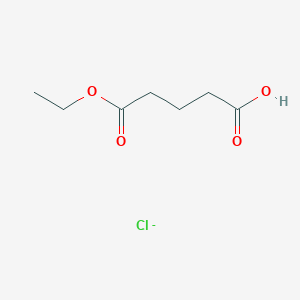
Glutaric acid monoethyl ester chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutaric acid monoethyl ester chloride is a chemical compound with the molecular formula C7H12O4This compound is characterized by its clear liquid form, which can range in color from colorless to yellow . It is commonly used in various chemical synthesis processes due to its unique properties.
Preparation Methods
The synthesis of Glutaric acid monoethyl ester chloride typically involves the esterification of glutaric acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified through distillation .
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Glutaric acid monoethyl ester chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form glutaric acid.
Reduction: Reduction reactions can convert it into 5-ethoxy-5-hydroxypentanoic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia .
Scientific Research Applications
Glutaric acid monoethyl ester chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Glutaric acid monoethyl ester chloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of glutaric acid and ethanol. These products can then participate in various metabolic pathways .
Comparison with Similar Compounds
Glutaric acid monoethyl ester chloride can be compared with other similar compounds such as:
- Dimethyl succinate
- Diethyl glutarate
- Monoethyl succinate
These compounds share similar ester functional groups but differ in their specific chemical structures and properties. For example, dimethyl succinate has two methyl ester groups, while this compound has an ethoxy group and a carboxylic acid group .
Properties
Molecular Formula |
C7H12ClO4- |
|---|---|
Molecular Weight |
195.62 g/mol |
IUPAC Name |
5-ethoxy-5-oxopentanoic acid;chloride |
InChI |
InChI=1S/C7H12O4.ClH/c1-2-11-7(10)5-3-4-6(8)9;/h2-5H2,1H3,(H,8,9);1H/p-1 |
InChI Key |
PBNLDFDWDJGXBT-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CCCC(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















